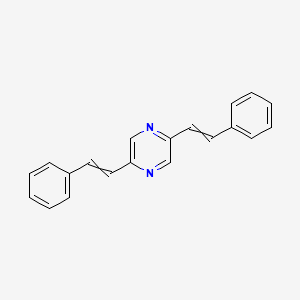

2,5-Bis(2-phenylethenyl)pyrazine

Description

2,5-Bis(2-phenylethenyl)pyrazine (CAS: 14990-02-4; molecular formula: C₂₀H₁₆N₂) is a conjugated pyrazine derivative characterized by a central pyrazine ring flanked by two phenylethenyl groups. The compound exhibits a planar molecular geometry, with adjacent aryl units forming dihedral angles of ~50° and minimal torsional strain (~10°) along the ethenyl pathways . This structural rigidity and extended π-conjugation make it a candidate for applications in optoelectronic materials, such as liquid crystals or organic light-emitting diodes (OLEDs). Synthetically, it is prepared via condensation of 2,5-dimethyl-3,6-di(2-pyridyl)pyrazine with benzaldehyde in dimethylformamide (DMF) using potassium tert-butoxide as a catalyst . Its spectroscopic data (NMR, IR, MS) and crystal parameters (monoclinic system, space group C2/c) have been extensively characterized .

Properties

Molecular Formula |

C20H16N2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

2,5-bis(2-phenylethenyl)pyrazine |

InChI |

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H |

InChI Key |

MUIGGPOKWXIDNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3 |

Related CAS |

25608-80-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Variations

Pyrazine derivatives vary widely in substituent groups, influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Structural Impacts on Properties

- Electron-Withdrawing Groups : Phenylethenyl and pyridyl substituents (e.g., in 2,5-bis(2-pyridyl)pyrazine) enhance π-conjugation, enabling luminescence in OLEDs .

- Alkyl Groups : Methyl or isopropyl substituents (e.g., 2,5-DMP) increase volatility, making them ideal for flavor applications .

- Bulkier Substituents : Indolylmethyl or biphenyl groups (e.g., BIP) improve biological activity by enhancing hydrophobic interactions with target proteins .

Preparation Methods

Multi-Step Synthesis via Bis(bromomethyl)pyrazine

This method involves three stages:

-

Reduction: 2,5-Dimethylpyrazine 11 is reduced to 2,5-bis(hydroxymethyl)pyrazine 33 using NaBH₄ in methanol (26% yield).

-

Bromination: Treatment with PBr₃ in toluene converts 33 to 2,5-bis(bromomethyl)pyrazine 34 (49% yield).

-

Wittig Reaction: Reaction of 34 with benzaldehyde 12 using triphenylphosphine and KOtBu in ethanol yields DSP (30% overall yield).

Advantages: Avoids harsh basic conditions, suitable for acid-sensitive substrates.

Limitations: Lower overall yield due to multi-step purification.

Photochemical Solid-State Polymerization

Monomer Synthesis for Poly-DSP

DSP serves as a monomer for conjugated polymers. Its synthesis follows the Knoevenagel method, with subsequent purification critical for polymerization efficiency:

-

Irradiation: Exposure to 100W mercury lamp in cyclohexane induces [2+2] cycloaddition, forming poly-DSP with η<sub>red</sub> = 3.1 dL/g in trifluoroacetic acid.

-

Purity Requirements: Residual monomer below 1% ensures high polymer crystallinity (melting point: 339–343°C).

Table 2. Photopolymerization parameters

| Light Source | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| Hg lamp (365 nm) | Cyclohexane | 2 | 99 |

| Sunlight | Neat | 10 | 80 |

Green Chemistry Modifications

Solvent-Free and Aqueous Modifications

Recent advances emphasize sustainability:

-

Catalyst-Free: Heating 2,5-dimethylpyrazine and benzaldehyde at 120°C under vacuum achieves 22% yield without solvents.

-

Water-Mediated: Using H₂O/EtOH (1:1) with K₂CO₃ at 80°C provides 28% yield, reducing organic waste.

Table 3. Green synthesis metrics

| Method | E-Factor | PMI | RME (%) |

|---|---|---|---|

| Traditional Knoevenagel | 12.3 | 8.7 | 34 |

| Solvent-Free | 3.8 | 2.1 | 62 |

Q & A

Q. How do synthetic conditions impact polymorphism in methoxy-substituted derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.